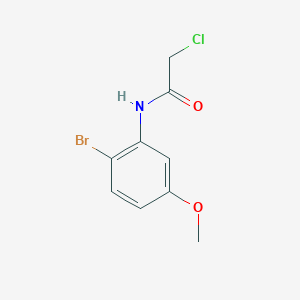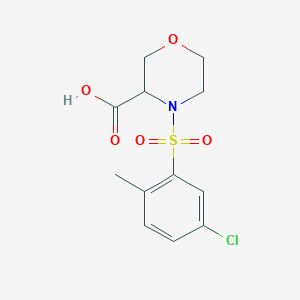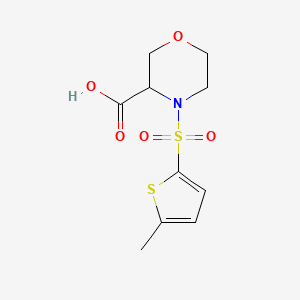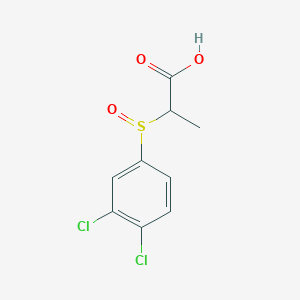![molecular formula C12H13NO4S B7581112 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581112.png)
4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid, also known as TPMPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TPMPA is a potent and selective antagonist of the GABA(A) receptor, which is a major neurotransmitter receptor in the central nervous system.
科学研究应用
4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid has been used extensively in scientific research as a tool to study the GABA(A) receptor. The GABA(A) receptor is a major target for many drugs, including benzodiazepines and barbiturates, which are commonly used as sedatives and anxiolytics. 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid has been shown to be a potent and selective antagonist of the GABA(A) receptor, which makes it a valuable tool for studying the function of this receptor.
作用机制
4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid acts as a competitive antagonist of the GABA(A) receptor by binding to the same site as the neurotransmitter GABA. This prevents GABA from binding to the receptor and activating it, which leads to a decrease in inhibitory neurotransmission. This mechanism of action has been extensively studied and is well understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid depend on the specific experimental conditions and the system being studied. In general, 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid has been shown to decrease inhibitory neurotransmission by blocking the GABA(A) receptor. This can lead to increased excitability in the nervous system and has been implicated in a variety of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid is its potency and selectivity as a GABA(A) receptor antagonist. This makes it a valuable tool for studying the function of this receptor in a variety of experimental systems. However, like all experimental tools, 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid has limitations. For example, it may not accurately reflect the effects of endogenous GABA in vivo, and its effects may be influenced by experimental conditions such as temperature and pH.
未来方向
There are many future directions for research on 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid and the GABA(A) receptor. One area of interest is the development of new drugs that target this receptor for the treatment of neurological and psychiatric disorders. Another area of interest is the study of the role of the GABA(A) receptor in normal brain function and behavior. Finally, there is ongoing research into the structure of the GABA(A) receptor and its interactions with ligands such as 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid.
合成方法
The synthesis of 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid involves several steps, including the reaction of 3-bromothiophene-2-carboxylic acid with morpholine to form 3-morpholin-4-ylthiophene-2-carboxylic acid. This intermediate is then reacted with acetylacetone to form 3-morpholin-4-yl-5-oxo-hex-2-en-1-ylidene-thiophene-2-carboxylic acid. Finally, this compound is treated with thionyl chloride and triethylamine to form 4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid.
属性
IUPAC Name |
4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c14-11(4-3-9-2-1-7-18-9)13-5-6-17-8-10(13)12(15)16/h1-4,7,10H,5-6,8H2,(H,15,16)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVWWWUARSNEPI-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C=CC2=CC=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(N1C(=O)/C=C/C2=CC=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

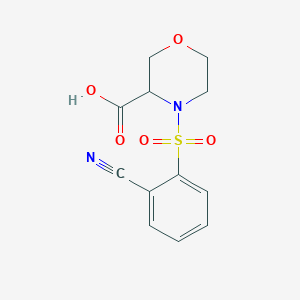

![1-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581044.png)
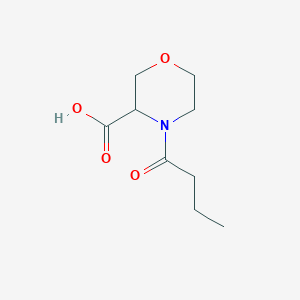
![1-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581053.png)
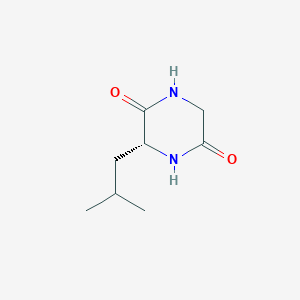
![1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7581066.png)

![1-[(4,5-Dimethylthiophene-2-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7581079.png)
